molecular formula C16H20BrNO3 B6766931 N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6766931
M. Wt: 354.24 g/mol
InChI Key: CGTDYBILSUNREH-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-13-4-2-1-3-11(13)14(5-7-19)18-15(20)12-9-16(12)6-8-21-10-16/h1-4,12,14,19H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTDYBILSUNREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C(=O)NC(CCO)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, followed by its attachment to the spirocyclic core.

    Amidation: This step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.

    Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide can be compared with other similar compounds, such as:

    N-[1-(2-chlorophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[1-(2-fluorophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-[1-(2-methylphenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

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